molecular formula C11H12ClNO3S B11808566 2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride

2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride

Cat. No.: B11808566
M. Wt: 273.74 g/mol
InChI Key: JHRMQXYTUPGQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.74 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride typically involves the reaction of 2-methyl-3-nitrobenzenesulfonyl chloride with pyrrolidin-2-one under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is utilized in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

2-Methyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

The presence of the methyl group in this compound enhances its reactivity and makes it a unique compound for various applications.

Properties

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

InChI

InChI=1S/C11H12ClNO3S/c1-8-9(13-7-3-6-11(13)14)4-2-5-10(8)17(12,15)16/h2,4-5H,3,6-7H2,1H3

InChI Key

JHRMQXYTUPGQEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)Cl)N2CCCC2=O

Origin of Product

United States

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